molecular formula C26H25NO5 B13985075 Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Fmoc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Cat. No.: B13985075
M. Wt: 431.5 g/mol
InChI Key: HMNIRDAFWMQJIV-GOSISDBHSA-N
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Description

Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is a synthetic compound used primarily in the field of organic chemistry. It is a derivative of propanoic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. The compound also contains a methoxybenzyl group, which adds to its unique chemical properties. This compound is often utilized in peptide synthesis and other biochemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. . The reaction conditions often include the use of organic solvents like dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction can produce the free amino acid derivative.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is widely used in peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its stability and reactivity make it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications. For example, modified peptides containing this compound may exhibit enhanced stability and bioactivity.

Industry

In the industrial sector, Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it a critical component in the manufacture of various drugs.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to act as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-®-3-amino-2-(4-methoxybenzyl)propanoic acid: Similar structure but with the methoxy group in a different position.

    Fmoc-®-3-amino-2-(3-hydroxybenzyl)propanoic acid: Contains a hydroxy group instead of a methoxy group.

    Fmoc-®-3-amino-2-(3-methylbenzyl)propanoic acid: Contains a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of Fmoc-®-3-amino-2-(3-methoxybenzyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical properties. The presence of the methoxybenzyl group enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C26H25NO5/c1-31-19-8-6-7-17(14-19)13-18(25(28)29)15-27-26(30)32-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,14,18,24H,13,15-16H2,1H3,(H,27,30)(H,28,29)/t18-/m1/s1

InChI Key

HMNIRDAFWMQJIV-GOSISDBHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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